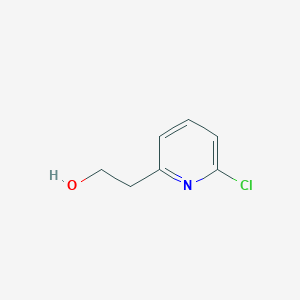

2-(6-Chloropyridin-2-yl)ethanol

Description

Significance of Pyridine-Ethanol Scaffolds in Advanced Chemical Research

Pyridine-ethanol scaffolds are integral components in the design of advanced chemical entities. The pyridine (B92270) ring, a six-membered aromatic heterocycle containing one nitrogen atom, imparts specific electronic and steric properties to a molecule, influencing its reactivity and biological activity. The ethanol (B145695) side chain provides a hydroxyl group that can participate in a variety of chemical reactions, including oxidation, esterification, and etherification. This dual functionality makes pyridine-ethanol derivatives valuable precursors in the synthesis of ligands for metal catalysis, functional materials, and biologically active compounds. The presence of the nitrogen atom in the pyridine ring can also influence the acidity of the hydroxyl proton and the reactivity of the carbinol carbon, offering opportunities for selective chemical manipulations.

Overview of Halogenated Pyridine Derivatives in Synthetic Chemistry

Halogenated pyridine derivatives are indispensable tools in the arsenal (B13267) of a synthetic organic chemist. The introduction of a halogen atom, such as chlorine, onto the pyridine ring significantly alters its electronic properties and provides a handle for a multitude of synthetic transformations. The carbon-halogen bond can be readily activated for various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. researchgate.net Furthermore, the chlorine atom can act as a leaving group in nucleophilic aromatic substitution reactions, allowing for the introduction of a wide range of functional groups. The regioselective halogenation of the pyridine ring is a critical step in many synthetic routes, and the resulting halopyridines serve as key intermediates in the preparation of numerous important compounds. researchgate.net

Scope and Research Objectives Pertaining to 2-(6-Chloropyridin-2-yl)ethanol

The study of this compound encompasses several key research objectives. A primary focus is the development of efficient and selective synthetic methods for its preparation. This includes the exploration of various starting materials and reaction conditions to optimize yield and purity. Another significant area of research is the investigation of its reactivity. Understanding how the chloro and ethanol functionalities can be selectively manipulated is crucial for its application as a synthetic building block. This involves studying its participation in a range of organic reactions, such as oxidation of the alcohol, substitution of the chlorine atom, and reactions involving the pyridine nitrogen.

Furthermore, a central objective is to utilize this compound as a key intermediate in the synthesis of novel and potentially useful molecules. By leveraging the reactivity of its functional groups, researchers aim to construct more complex structures with tailored properties for applications in medicinal chemistry, materials science, and agrochemical research. The exploration of its coordination chemistry with various metal ions is another avenue of interest, given the ligating potential of the pyridine nitrogen and the hydroxyl group.

To facilitate a deeper understanding of this compound, the following tables summarize some of its key physicochemical properties and the spectroscopic data of a closely related compound, as detailed information for this compound is not extensively available in the public domain.

| Property | Value |

| Molecular Formula | C₇H₈ClNO |

| Molecular Weight | 157.60 g/mol |

| CAS Number | 174666-23-0 |

Table 1: Physicochemical Properties of this compound

| Spectroscopic Data | Chemical Shift (δ) / Signal |

| ¹H NMR (400 MHz, DMSO-d₆) of a related amine derivative | 8.20 (s, 1H, CH), 8.04 (t, 1H, Py-H), 7.70-7.62 (d, 2H, Py-H), 7.52 (d, 2H, Ar-H), 7.45 (d, 2H, Ar-H) |

| Mass Spectrum (ESI) of a related amine derivative | m/z: 252.1 |

Table 2: Spectroscopic Data for a Structurally Related Derivative, (4-chloro-benzylidene)-(6-chloro-pyridin-2-yl)-amine researchgate.net

Structure

3D Structure

Properties

IUPAC Name |

2-(6-chloropyridin-2-yl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO/c8-7-3-1-2-6(9-7)4-5-10/h1-3,10H,4-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKWQMPYITNXTLC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)Cl)CCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 6 Chloropyridin 2 Yl Ethanol

Catalytic Strategies (e.g., Metal-Mediated Couplings, Organocatalysis)

Transition metal-catalyzed cross-coupling reactions have emerged as powerful tools for the synthesis of substituted pyridines. rsc.org For example, a palladium-catalyzed Sonogashira coupling of 2,6-dichloropyridine (B45657) with a protected acetylene (B1199291) derivative could be a key step. mdpi.com Subsequent hydrogenation of the alkyne and deprotection would afford 2-(6-chloropyridin-2-yl)ethanol.

Organocatalysis also presents a promising avenue for the synthesis of this compound. rsc.org For instance, an organocatalyst could be used to facilitate the aldol-type condensation of a suitable pyridine (B92270) derivative with a two-carbon electrophile, followed by reduction.

Table 2: Modern Catalytic Approaches

| Reaction Type | Catalyst | Precursors | Key Transformation | Reference |

| Sonogashira Coupling | Palladium complex | 2,6-Dichloropyridine, Protected acetylene | C-C bond formation | mdpi.com |

| Aldol Condensation | Organocatalyst | 2-Formyl-6-chloropyridine, Nitromethane | C-C bond formation | rsc.org |

Chemoenzymatic Synthesis and Stereoselective Preparations

The use of enzymes in organic synthesis, or chemoenzymatic synthesis, offers a highly selective and environmentally benign route to chiral molecules. mdpi.comnih.gov For the preparation of enantiomerically enriched this compound, lipases are commonly employed for the kinetic resolution of a racemic mixture of the alcohol or its corresponding ester. mdpi.comarkat-usa.org

In a typical kinetic resolution, a lipase (B570770) selectively acylates one enantiomer of the alcohol, allowing for the separation of the unreacted enantiomer and the acylated product. This method can provide access to both enantiomers of this compound in high enantiomeric purity. rsc.orgqub.ac.uklmaleidykla.lt

Furthermore, stereoselective reductions of prochiral ketones, such as 2-chloro-1-(6-chloropyridin-2-yl)ethanone, using alcohol dehydrogenases (ADHs) can directly produce a single enantiomer of the desired alcohol. This approach is highly efficient and avoids the need for resolving a racemic mixture.

Green Chemistry Principles in Synthesis Design

The application of green chemistry principles is crucial for developing environmentally benign synthetic processes. In the context of synthesizing this compound, several aspects can be optimized to enhance sustainability.

The choice of solvents is a key consideration. While traditional Grignard reactions often use diethyl ether, exploring greener solvent alternatives is a priority. Ethanol (B145695), for instance, has been used as a solvent in various reactions involving pyridine derivatives and is considered a greener option. tdcommons.org The use of aqueous ethanol solutions has also been reported to enhance reaction rates and align with green chemistry goals.

Catalysis plays a significant role in green synthesis. The use of efficient catalysts can reduce energy consumption and minimize waste by enabling reactions to proceed under milder conditions with high selectivity. For example, in the reduction of related pyridine derivatives, catalysts like palladium on carbon (Pd/C) are employed for hydrogenations. mdpi.com The development of reusable and highly active catalysts is an ongoing area of research to improve the environmental footprint of such syntheses.

Atom economy, which measures the efficiency of a reaction in converting reactants to the desired product, is another fundamental principle. Synthetic routes with fewer steps and higher yields are preferred. The Grignard reaction with ethylene (B1197577) oxide, being a direct C-C bond-forming reaction, can exhibit good atom economy if side reactions are minimized.

The following table summarizes the application of green chemistry principles in the potential synthesis of this compound:

| Green Chemistry Principle | Application in Synthesis of this compound |

| Safer Solvents and Auxiliaries | Utilizing ethanol or aqueous ethanol mixtures as reaction solvents where feasible. |

| Catalysis | Employing highly efficient and recyclable catalysts, such as Pd/C for reduction steps, to minimize waste and energy use. mdpi.com |

| Atom Economy | Designing synthetic routes with high conversion of starting materials to the final product, such as direct addition reactions. |

| Reduce Derivatives | Avoiding unnecessary protection and deprotection steps to shorten the synthetic pathway and reduce waste. |

Isolation and Purification Techniques for Research Applications

For research purposes, obtaining this compound in high purity is essential. The primary methods for isolation and purification are column chromatography and recrystallization.

Column Chromatography: This technique is widely used for the purification of pyridine derivatives. tandfonline.commdpi.com After the reaction is complete, the crude product is typically concentrated and then subjected to silica (B1680970) gel column chromatography. A suitable eluent system, often a mixture of a non-polar solvent like hexane (B92381) or n-pentane and a more polar solvent like ethyl acetate (B1210297), is used to separate the desired compound from unreacted starting materials and byproducts. tandfonline.commdpi.com The fractions containing the pure product are then combined and the solvent is removed under reduced pressure.

Recrystallization: Recrystallization is another effective method for purifying solid compounds. This technique relies on the differential solubility of the compound and impurities in a particular solvent or solvent mixture at different temperatures. For pyridine derivatives, recrystallization from ethanol/water mixtures has been reported to yield products with high purity. The crude solid is dissolved in a minimal amount of hot solvent, and upon cooling, the pure compound crystallizes out, leaving impurities dissolved in the mother liquor.

The choice between these techniques often depends on the physical state of the crude product (solid or oil) and the nature of the impurities. In many cases, a combination of both methods may be employed to achieve the desired level of purity for research applications.

The following table provides a summary of purification techniques for this compound:

| Purification Technique | Description | Typical Solvents/Eluents |

| Column Chromatography | Separation based on differential adsorption on a stationary phase (e.g., silica gel). tandfonline.commdpi.com | Hexane/Ethyl Acetate, n-Pentane/Ethyl Acetate tandfonline.commdpi.com |

| Recrystallization | Purification based on differences in solubility at varying temperatures. | Ethanol/Water mixtures |

Chemical Reactivity and Mechanistic Studies of 2 6 Chloropyridin 2 Yl Ethanol

Reactivity at the Hydroxyl Group

The primary alcohol functionality in 2-(6-Chloropyridin-2-yl)ethanol allows for a range of classical and modern transformations, including esterification, etherification, and oxidation. These reactions are fundamental for modifying the compound's physical and chemical properties and for incorporating it into larger molecular frameworks.

Esterification and Etherification Reactions

The hydroxyl group readily undergoes esterification with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) under standard conditions, typically in the presence of an acid catalyst or a coupling agent. Similarly, etherification can be achieved by reacting the alcohol with alkyl halides or other electrophiles under basic conditions, such as the Williamson ether synthesis. These reactions are crucial for creating derivatives with altered polarity, solubility, and biological activity. For instance, the formation of an acetate (B1210297) ester introduces a lipophilic group, which can be a key step in the synthesis of more complex molecules. bibliomed.org

Oxidation Pathways and Product Characterization

The primary alcohol of this compound can be selectively oxidized to either the corresponding aldehyde, 2-(6-chloropyridin-2-yl)acetaldehyde, or the carboxylic acid, 2-(6-chloropyridin-2-yl)acetic acid, depending on the choice of oxidizing agent and reaction conditions. researchgate.net

Mild oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP), are typically employed for the synthesis of the aldehyde, ensuring the reaction stops at the aldehyde stage without over-oxidation. sigmaaldrich.com Conversely, stronger oxidizing agents like potassium permanganate (B83412) (KMnO4) or chromic acid (H2CrO4) will facilitate the complete oxidation to the carboxylic acid. cymitquimica.comclearsynth.combldpharm.com The synthesis of 2-(6-chloropyridin-2-yl)acetic acid can also be achieved through hydrolysis of the corresponding nitrile, 2-chloro-5-cyanomethylpyridine. scispace.com

The resulting products are characterized by standard spectroscopic methods. The formation of the aldehyde is confirmed by the appearance of a characteristic proton signal around 9-10 ppm in the ¹H NMR spectrum and a carbonyl stretch around 1720-1740 cm⁻¹ in the IR spectrum. The carboxylic acid shows a broad hydroxyl proton signal in the ¹H NMR and a characteristic carbonyl stretch at 1700-1730 cm⁻¹ in the IR spectrum.

Table 1: Oxidation Reactions of this compound

| Product | Reagents | Reaction Type |

|---|---|---|

| 2-(6-chloropyridin-2-yl)acetaldehyde | Pyridinium chlorochromate (PCC), Dess-Martin periodinane (DMP) | Mild Oxidation |

Derivatization for Spectroscopic Probes

The hydroxyl group serves as a convenient handle for the attachment of fluorescent tags or other spectroscopic probes. By converting the alcohol to an ester or ether linked to a chromophore, researchers can introduce spectroscopic properties into the molecule. This allows for the study of the molecule's interactions and localization within biological systems or for the development of new analytical methods.

Transformations Involving the Chloro-Substituted Pyridine (B92270) Moiety

The chlorine atom on the pyridine ring is a key functional group that enables a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. Its reactivity is influenced by the electron-withdrawing nature of the nitrogen atom in the pyridine ring.

Cross-Coupling Reactions for C-C bond formation

The chloro-substituted pyridine ring is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. researchgate.net These reactions are powerful tools for the formation of C-C bonds, allowing for the introduction of a wide range of aryl, heteroaryl, and alkyl groups at the 6-position of the pyridine ring.

In a typical Suzuki-Miyaura reaction, this compound is reacted with a boronic acid or a boronate ester in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) and a base (e.g., Na₂CO₃, K₃PO₄). The choice of ligand, base, and solvent can significantly impact the reaction efficiency and yield. The reactivity of the C-Cl bond in these couplings is generally lower than that of C-Br or C-I bonds, often requiring more active catalyst systems or harsher reaction conditions. researchgate.net

Table 2: Example of Suzuki-Miyaura Coupling Reaction

| Reactants | Catalyst | Base | Product |

|---|

Nucleophilic Aromatic Substitution on the Pyridine Ring

The chlorine atom at the 2-position of the pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing effect of the ring nitrogen atom activates the C-Cl bond towards attack by nucleophiles. wuxiapptec.com This allows for the displacement of the chloride ion by a variety of nucleophiles, including amines, alkoxides, and thiolates, to generate a diverse array of substituted pyridine derivatives. acs.org

The rate and success of the SNAr reaction are dependent on the nucleophilicity of the attacking species and the reaction conditions. byu.edu For example, heating this compound with an amine in a suitable solvent can lead to the corresponding 6-aminopyridine derivative. These reactions are often regioselective, with the substitution occurring preferentially at the positions activated by the ring nitrogen (positions 2, 4, and 6). wuxiapptec.com In some cases, SNAr reactions can be facilitated by the use of a strong base to deprotonate the nucleophile, increasing its reactivity. nih.gov

Directed Metalation Studies

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. uwindsor.ca In pyridine derivatives, the nitrogen atom and various substituents can direct lithiation to specific positions. For this compound, the hydroxyl group of the ethanol (B145695) linker can act as a directed metalation group (DMG). However, the acidity of the hydroxyl proton necessitates the use of at least two equivalents of a strong base, typically an organolithium reagent. The first equivalent deprotonates the alcohol to form a lithium alkoxide, which then directs the second equivalent of the base to deprotonate an adjacent position on the pyridine ring.

While specific directed metalation studies on this compound are not extensively documented, insights can be drawn from related systems. For instance, the directed lithiation of various substituted pyridines has been shown to be highly regioselective. znaturforsch.com The use of lithium amides, such as lithium diisopropylamide (LDA), is common to avoid nucleophilic addition to the pyridine ring, a competing reaction often observed with alkyllithiums. uwindsor.ca In the case of this compound, the formation of the lithium alkoxide would likely direct metalation to the C3 position of the pyridine ring. The resulting organolithium intermediate can then be trapped with a variety of electrophiles to introduce new functional groups.

It is important to note that the chlorine atom at the 6-position also influences the reactivity. While it enhances the acidity of the ring protons, it can also undergo metal-halogen exchange, which can be a competing reaction pathway. The choice of base, solvent, and temperature can be crucial in controlling the chemoselectivity between directed ortho-metalation and metal-halogen exchange. znaturforsch.com

Reactivity of the Ethylene (B1197577) Linker

The ethylene linker and its terminal hydroxyl group are key sites for a variety of chemical transformations, including chain elongation, functionalization, and cyclization reactions.

Chain Elongation and Functionalization

The primary alcohol of this compound can undergo typical alcohol reactions. Oxidation, for example, would yield the corresponding aldehyde, 2-(6-chloropyridin-2-yl)acetaldehyde, or carboxylic acid, 2-(6-chloropyridin-2-yl)acetic acid, depending on the oxidant and reaction conditions.

Chain elongation can be achieved through various synthetic strategies. One common approach involves converting the alcohol to a good leaving group, such as a tosylate or a halide, followed by nucleophilic substitution with a cyanide salt to form a nitrile. Hydrolysis of the nitrile would then provide a carboxylic acid with an extended carbon chain.

Alternatively, the alcohol can be used as a nucleophile in reactions to form ethers or esters. For example, reaction with an alkyl halide in the presence of a base would yield the corresponding ether. The 2-(pyridin-2-yl)ethyl group has also been explored as a protecting group for carboxylic acids, which can be cleaved under specific chemical or thermal conditions. rsc.org

Cyclization Reactions Involving the Linker and Terminal Groups

The bifunctional nature of this compound, possessing both a nucleophilic hydroxyl group and an electrophilic pyridine ring (activated by the chlorine atom), makes it a suitable precursor for the synthesis of fused heterocyclic systems. Intramolecular cyclization can occur through various mechanisms.

A study on the closely related compound, 2-(6-methoxypyridin-2-yl)ethanol (B182246), demonstrated its utility in the synthesis of tricyclic lactams. arkat-usa.org In this work, the ethanol derivative was first converted to a succinimide (B58015) derivative. Subsequent reduction and acid-catalyzed cyclization of the resulting N-acyliminium ion intermediate led to the formation of a novel fused ring system. Although the yield for this specific cyclization was modest, it highlights the potential for such intramolecular reactions.

| Precursor | Reaction Conditions | Product | Yield (%) |

| 2-(6-Methoxy-pyridin-2-yl)ethyl-succinimide | 1. Reduction 2. Acid-catalyzed cyclization | Tricyclic lactam | 30 |

Table 1: Cyclization of a 2-(6-methoxypyridin-2-yl)ethanol derivative. Data from Arkivoc 2002 (vi) 35-48. arkat-usa.org

In the case of this compound, intramolecular nucleophilic substitution of the chlorine atom by the hydroxyl group could potentially lead to the formation of a fused bicyclic ether, although this would require forcing conditions due to the formation of a strained ring system.

Mechanistic Investigations of Key Reactions

Understanding the mechanisms of the reactions involving this compound is crucial for optimizing reaction conditions and predicting product outcomes.

Elucidation of Reaction Intermediates

The reactions of this compound involve several potential intermediates. In directed metalation reactions, the key intermediate is the ortho-lithiated species, stabilized by coordination with the lithium alkoxide.

In nucleophilic aromatic substitution (SNAr) reactions, where the chlorine atom is displaced by a nucleophile, the reaction proceeds through a Meisenheimer-like intermediate. researchgate.net The attacking nucleophile adds to the carbon atom bearing the chlorine, forming a tetrahedral intermediate where the negative charge is delocalized over the electron-deficient pyridine ring and stabilized by the nitrogen atom. The subsequent departure of the chloride ion restores the aromaticity of the ring. The stability of this intermediate is a key factor in determining the reaction rate.

Thermal decomposition of the related 2-(2-hydroxyethyl)pyridine (B196109) has been shown to proceed through a cyclic six-membered transition state, leading to the formation of formaldehyde (B43269) and 2-methylpyridine. rsc.org This suggests that under pyrolytic conditions, this compound could undergo a similar intramolecular elimination reaction.

Kinetic Studies of Transformational Processes

While specific kinetic data for reactions of this compound are scarce, studies on analogous systems provide valuable insights. The kinetics of the reaction of 2-chloro-3,5-dinitropyridine (B146277) with various anilines in methanol (B129727) have been studied, revealing a second-order process consistent with an SNAr mechanism where the first step (formation of the Meisenheimer complex) is rate-determining. researchgate.net The reaction rates were found to be sensitive to the electronic properties of the substituents on the aniline (B41778) nucleophile, with electron-donating groups accelerating the reaction.

| Reactant | Nucleophile | Solvent | Rate Constant (k₂) at 25°C | ρ value |

| 2-chloro-3,5-dinitropyridine | Aniline | Methanol | Varies with aniline substituent | -3.75 |

Table 2: Kinetic data for the reaction of a substituted chloropyridine with anilines. A large negative ρ value indicates a significant buildup of positive charge in the transition state at the nucleophile. Data from International Journal of Chemical Kinetics 2000, 32, 7, 433-439. researchgate.net

Furthermore, kinetic studies on the gas-phase reaction of atomic chlorine with pyridine have shown that at higher temperatures, hydrogen abstraction is the dominant pathway, while at lower temperatures, the formation of a stable adduct is favored. researchgate.net This suggests that reactions involving radical species with this compound would also be highly dependent on temperature and pressure.

Advanced Spectroscopic and Structural Characterization of 2 6 Chloropyridin 2 Yl Ethanol and Its Research Relevant Derivatives

Mass Spectrometry (MS) for Fragmentomics and Purity Assessment

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous identification of 2-(6-Chloropyridin-2-yl)ethanol and its derivatives by providing highly accurate mass-to-charge ratio (m/z) measurements. This precision allows for the determination of the elemental composition of the molecule and its fragments.

Techniques such as Fourier Transform Ion Cyclotron Resonance (FT-ICR) and Orbitrap mass spectrometry are often employed for jejich high resolving power and mass accuracy. rsc.org For instance, the accurate mass of a derivative, (5-Chloropyridin-3-yl)(4-(2-(trifluoromethyl)benzyl)-1,4-diazepan-1-yl)methanone, was determined as [M+H]+ = 398.13 using liquid chromatography-mass spectrometry (LC-MS). acs.org Similarly, high-resolution mass spectra for other related compounds have been acquired using techniques like Direct Analysis in Real Time (DART) ionization and Electrospray Ionization (ESI). rsc.orgrsc.org

Below is a table summarizing the accurate mass data for some derivatives of this compound found in research literature.

| Compound Name | Molecular Formula | Calculated m/z ([M+H]+) | Found m/z ([M+H]+) | Reference |

| 4-(3-nitrophenyl)-6-(5-((2-(6-chloropyridin-2-yl)hydrazono)methyl)thiophen-2-yl)pyrimidin-2-amine | C20H14ClN7O2S | 452.04 | 452.16 | imist.ma |

| 4-(4-methoxyphenyl)-6-(5-((2-(6-chloropyridin-2-yl)hydrazono)methyl)thiophen-2-yl)pyrimidin-2-amine | C21H17ClN6OS | 437.09 | 437.05 | imist.ma |

| 4-(4-methylphenyl)-6-(5-((2-(6-chloropyridin-2-yl)hydrazono)methyl)thiophen-2-yl)pyrimidin-2-amine | C21H17ClN6S | 421.09 | 421.18 | imist.ma |

Fragmentation Pattern Analysis for Structural Confirmation

Mass spectrometry not only provides the molecular weight but also offers structural information through the analysis of fragmentation patterns. When a molecule is ionized in the mass spectrometer, it can break apart into smaller, charged fragments. The pattern of these fragments is unique to the molecule's structure and can be used for its confirmation.

For alcohols like this compound, characteristic fragmentation includes the loss of a water molecule (M-18). libretexts.orgwhitman.edu The mass spectrum of ethanol (B145695), for example, shows a prominent peak at m/z 31, corresponding to the [CH2OH]+ fragment, which is indicative of a primary alcohol. whitman.edudocbrown.info The molecular ion peak for ethanol is observed at an m/z of 46. docbrown.info

In the mass spectra of various derivatives of this compound, specific fragmentation patterns are observed that help in confirming their structures. For example, the mass spectrum of (3a), a derivative, shows significant peaks at m/z 208, 345, 326, 310, 247, and 187. rjpbcs.com Another derivative, (3b), exhibits major fragments at m/z 283, 327, 187, 131, and 129. rjpbcs.com Similarly, compound (3c) displays key fragmentation peaks at m/z 263, 187, and 109. rjpbcs.com The fragmentation of the molecular ion provides valuable clues about the different structural motifs present in the molecule. chemguide.co.uk

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides definitive information about bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the solid-state properties of a compound.

Crystal Structure Elucidation of the Compound and its Co-crystals

The crystal structures of several derivatives of this compound and their co-crystals have been successfully determined using single-crystal X-ray diffraction (SC-XRD). mdpi.commdpi.com For instance, the crystal structure of (E)-2-((6-chloropyridin-2-yl)oxy)-N′-(2-hydroxybenzylidene)acetohydrazide was elucidated, revealing a triclinic crystal system with a P-1 space group. mdpi.com In another study, the crystal structure of 2-amino-6-{(6-chloropyridin-3-yl)methylamino}-1-methyl-5-nitro-4-phenyl-1,4-dihydropyridine-3-carbonitrile ethanol monosolvate was determined to be orthorhombic with the space group Pbca. iucr.org

Co-crystals of derivatives of this compound have also been synthesized and structurally characterized. google.comgoogle.com For example, a co-crystal of vorasidenib, a derivative of 6-(6-chloropyridin-2-yl)-1,3,5-triazine-2,4-diamine, with L-tartaric acid and water was found to have a stoichiometric ratio of 2:1:2:1. epo.org The formation of co-crystals can significantly alter the physicochemical properties of the parent compound.

The table below presents crystallographic data for a derivative of this compound.

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Z |

| C12H6Cl2N2O4Cu | Monoclinic | P21/c | 8.3439(5) | 8.0718(5) | 20.2384(13) | 99.650(1) | 1343.78(14) | 4 |

Source: researchgate.net

Analysis of Intermolecular Interactions and Packing Motifs

The arrangement of molecules in a crystal, known as the crystal packing, is governed by a variety of intermolecular interactions. These interactions, including hydrogen bonds, halogen bonds, and π-π stacking, play a critical role in the stability and physical properties of the crystalline material. researchgate.netresearchgate.net

In the crystal structure of 2-amino-6-{(6-chloropyridin-3-yl)methylamino}-1-methyl-5-nitro-4-phenyl-1,4-dihydropyridine-3-carbonitrile ethanol monosolvate, the crystal packing is stabilized by O—H···N and C—H···O hydrogen bonds. iucr.org Similarly, in the crystal of (E)-2-{1-[(6-chloropyridin-3-yl)methyl]imidazolidin-2-ylidene}-2-cyano-N-(2-methylphenyl)acetamide, intermolecular N—H···N hydrogen bonds lead to the formation of a linear chain structure. iucr.org Hirshfeld surface analysis is a computational tool often used to visualize and quantify these intermolecular contacts. mdpi.comresearchgate.net

Electronic Spectroscopy (UV-Vis) and Chiroptical Studies

Electronic spectroscopy, particularly Ultraviolet-Visible (UV-Vis) spectroscopy, provides information about the electronic transitions within a molecule. Chiroptical techniques are employed for chiral molecules to study their interaction with polarized light.

The UV-Vis spectra of this compound and its derivatives are characterized by absorption bands corresponding to π → π* and n → π* electronic transitions within the pyridine (B92270) ring and any other chromophores present in the molecule. The solvent polarity can influence the position of these absorption bands. nih.gov For instance, the UV-Vis spectra of two complexes of 6-chloropyridine-2-carboxylic acid in ethanol exhibit distinct absorption bands. researchgate.net

For chiral derivatives, chiroptical methods such as circular dichroism (CD) spectroscopy would be applicable to investigate their stereochemical features. The synthesis of chiral molecules like (-)-epibatidine, which contains a 6-chloropyridin-3-yl moiety, has been reported, and their chiroptical properties were found to be identical to previously reported data. rsc.org

The table below shows the UV-Vis absorption data for complexes of a derivative of this compound.

| Complex | Solvent | λmax (nm) | Assignment | Reference |

| Complex 1 | Ethanol | 281 | π → π* / n → π | researchgate.net |

| Complex 2 | Ethanol | 281 | π → π / n → π* | researchgate.net |

Computational and Theoretical Studies of 2 6 Chloropyridin 2 Yl Ethanol

Quantum Chemical Calculations (DFT, Ab Initio)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are powerful tools for understanding the fundamental properties of molecules at the electronic level. These methods have been widely applied to study pyridine (B92270) derivatives, offering a detailed picture of their behavior.

Geometry Optimization and Conformational Landscapes

The three-dimensional arrangement of atoms in a molecule, its geometry, is fundamental to its properties and reactivity. For a flexible molecule like 2-(6-Chloropyridin-2-yl)ethanol, which possesses rotatable bonds, multiple conformations can exist. Geometry optimization using computational methods seeks to find the most stable arrangement of atoms, corresponding to the minimum energy on the potential energy surface.

Theoretical studies on related 2-substituted pyridines reveal that the conformational landscape is often governed by a delicate balance of steric and electronic effects. In the case of 2-(pyridin-2-yl)ethanol and its derivatives, a key feature influencing the conformation is the potential for intramolecular hydrogen bonding between the hydroxyl group of the ethanol (B145695) substituent and the nitrogen atom of the pyridine ring. This interaction can lead to a more planar and stable conformation. For instance, studies on 2-acetylpyridine (B122185) have shown that the cis conformer, where the acetyl group is oriented towards the nitrogen, can be the most stable, a preference that is not always observed in the solid state. researchgate.net

The conformational preferences of the ethanol side chain relative to the pyridine ring are described by the dihedral angle. Different staggered and eclipsed conformations will have varying energies, with the most stable conformer being the one that minimizes steric hindrance and maximizes favorable intramolecular interactions. The presence of the chlorine atom at the 6-position of the pyridine ring can influence the electronic distribution and steric environment, which in turn affects the conformational energies.

| Analogue | Method | Basis Set | Most Stable Conformer Dihedral Angle (N-C-C-O) | Relative Energy (kcal/mol) |

|---|---|---|---|---|

| 2-Pyridylethanol | DFT (B3LYP) | 6-311++G(d,p) | ~60° (gauche) | 0.0 |

| 2-Pyridylethanol | DFT (B3LYP) | 6-311++G(d,p) | ~180° (anti) | 1.2 |

Electronic Structure Analysis (HOMO-LUMO, Molecular Electrostatic Potential)

The electronic structure of a molecule dictates its reactivity and spectroscopic properties. Key aspects of the electronic structure that are often investigated computationally include the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and the Molecular Electrostatic Potential (MEP).

The HOMO and LUMO are the frontier molecular orbitals, and the energy gap between them is a critical parameter for determining molecular reactivity. A smaller HOMO-LUMO gap generally indicates a more reactive species. For pyridine derivatives, the presence of electronegative substituents like chlorine can lower the energy of both the HOMO and LUMO, potentially affecting the energy gap and thus the molecule's reactivity. Computational studies on related compounds like 6-chloropyridine-2-carboxylic acid have shown that complexation with metal ions can significantly decrease the HOMO-LUMO energy gap, thereby increasing chemical reactivity. arabjchem.org

The Molecular Electrostatic Potential (MEP) is a visual representation of the charge distribution in a molecule and is used to predict sites for electrophilic and nucleophilic attack. researchgate.net The MEP map displays regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack). For this compound, the MEP would likely show a region of negative potential around the nitrogen atom of the pyridine ring and the oxygen atom of the hydroxyl group, indicating their nucleophilic character. Conversely, the hydrogen atom of the hydroxyl group and regions near the carbon atoms would exhibit positive potential, highlighting their electrophilic character.

| Compound | Method | Basis Set | EHOMO (eV) | ELUMO (eV) | Energy Gap (eV) |

|---|---|---|---|---|---|

| 6-chloropyridine-2-carboxylic acid | DFT (B3LYP) | 6-311++G(d,p) | -7.02 | -2.54 | 4.48 |

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational methods are extensively used to predict spectroscopic properties such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These predictions can aid in the interpretation of experimental data and the structural elucidation of newly synthesized compounds.

DFT calculations can accurately predict the chemical shifts of ¹H and ¹³C NMR spectra. imist.ma For this compound, the predicted NMR spectrum would show characteristic signals for the protons and carbons of the pyridine ring and the ethanol side chain. The chemical shifts would be influenced by the electron-withdrawing effect of the chlorine atom and the pyridine nitrogen, as well as the conformational arrangement of the molecule. The splitting patterns of the signals provide information about the connectivity of the atoms. lgcstandards.com

Similarly, theoretical IR spectra can be calculated by computing the vibrational frequencies of the molecule. researchgate.net The calculated frequencies are often scaled to improve agreement with experimental data. The predicted IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the stretching and bending vibrations of the O-H, C-H, C-N, C-O, and C-Cl bonds. The position and intensity of these bands can provide valuable information about the molecular structure and bonding.

| Vibrational Mode | Predicted Frequency (cm-1) | Experimental Frequency (cm-1) | Assignment |

|---|---|---|---|

| ν(O-H) | 3450 | 3465 | Hydroxyl stretch |

| ν(C=N) | 1580 | 1585 | Pyridine ring stretch |

| ν(C-Cl) | 780 | 785 | C-Cl stretch |

Reaction Mechanism Modeling

Understanding the step-by-step process of a chemical reaction, the reaction mechanism, is crucial for controlling reaction outcomes and designing new synthetic routes. Computational modeling provides a powerful means to investigate reaction mechanisms by identifying transition states and mapping out the energetic profiles of reaction pathways.

Transition State Characterization for Key Reactions

A transition state is a high-energy, transient species that exists at the peak of the energy barrier between reactants and products. researchgate.net Characterizing the structure and energy of the transition state is essential for understanding the kinetics of a reaction. DFT calculations are commonly employed to locate and characterize transition states. A true transition state is identified as a first-order saddle point on the potential energy surface, having exactly one imaginary vibrational frequency corresponding to the motion along the reaction coordinate.

For the synthesis of this compound, a key reaction could involve the nucleophilic substitution of a suitable precursor. For example, a study on the synthesis of the structurally similar 2-[methyl(pyridin-2-yl)amino]ethanol from 2-chloropyridine (B119429) and 2-methylaminoethanol revealed a concerted mechanism where the nucleophilic attack and the departure of the leaving group occur in a single step, passing through a well-defined transition state. researchgate.net The geometry of the transition state would show the partial formation of the new bond and the partial breaking of the old bond.

Energetic Profiles of Reaction Pathways

The energetic profile of a reaction pathway depicts the change in energy as the reaction progresses from reactants to products, passing through any intermediates and transition states. This profile provides valuable information about the thermodynamics and kinetics of the reaction.

| Species | Relative Energy (kcal/mol) |

|---|---|

| Reactants | 0.0 |

| Transition State | +25.5 |

| Products | -5.2 |

Intermolecular Interaction Analysis (Non-Covalent Interactions, Hydrogen Bonding)

Computational analysis provides significant insights into the non-covalent interactions that govern the supramolecular assembly and physicochemical properties of this compound. While specific crystallographic or detailed theoretical studies on this exact molecule are not extensively documented in publicly available literature, a robust understanding can be built by analyzing its constituent functional groups and drawing parallels from computational studies of analogous compounds.

The molecule possesses several key features that dictate its interaction profile: the electronegative chlorine atom, the pyridine ring with its nitrogen atom and π-system, and the flexible ethanol side chain with a hydroxyl group. These moieties enable a variety of non-covalent interactions, including hydrogen bonding, halogen bonding, and π-stacking.

Halogen and π-Interactions: The chlorine atom on the pyridine ring can participate in halogen bonding (C-Cl···N or C-Cl···O), although this is generally a weaker interaction compared to hydrogen bonding. The pyridine ring itself is capable of engaging in π-π stacking interactions, where parallel rings are offset to minimize repulsion. The presence of the chloro and ethanol substituents will influence the electronic nature and geometry of these stacking arrangements. Computational analyses on related heterocyclic systems frequently highlight the importance of these interactions in stabilizing crystal structures. frontiersin.orgnih.gov Quantum Theory of Atoms in Molecules (QTAIM) and Hirshfeld surface analysis are powerful computational tools used to identify and quantify these weak interactions in related chloropyridine derivatives, confirming the presence of van der Waals forces and various hydrogen bonds that stabilize the solid-state network. researchgate.net

A summary of the probable intermolecular interactions for this compound is presented below.

| Interaction Type | Donor | Acceptor | Probable Role |

| Strong Hydrogen Bond | Hydroxyl (-OH) | Pyridine Nitrogen (N) | Primary structural motif (dimer/chain formation) |

| Hydrogen Bond | Hydroxyl (-OH) | Hydroxyl Oxygen (O) | Contributes to network formation |

| Weak Hydrogen Bond | Pyridine C-H | Hydroxyl Oxygen (O) | Secondary stabilization |

| Weak Hydrogen Bond | Ethanol C-H | Pyridine Nitrogen (N) | Secondary stabilization |

| Halogen Bond | C-Cl | Pyridine N / Hydroxyl O | Minor contribution to crystal packing |

| π-π Stacking | Pyridine Ring | Pyridine Ring | Stabilization of layered structures |

Molecular Dynamics Simulations for Solvent Effects and Conformational Dynamics

Molecular dynamics (MD) simulations are a powerful computational technique used to study the dynamic behavior of molecules over time, providing critical information on conformational preferences and the influence of the surrounding environment, such as a solvent. For a flexible molecule like this compound, MD simulations can elucidate how interactions with solvent molecules affect its three-dimensional structure and dynamics.

Solvent Effects: The amphiphilic nature of this compound, with its polar hydroxyl group and the less polar chloropyridine ring, suggests that its behavior will be highly dependent on the solvent. MD simulations can model this explicitly.

In polar protic solvents (e.g., water, ethanol): The solvent molecules would form a distinct solvation shell around the solute. MD simulations of similar pyridyl compounds in ethanol have been used to calculate radial distribution functions, which reveal the probability of finding solvent molecules at a certain distance from specific atoms on the solute. rsc.org It is expected that ethanol or water molecules would form strong hydrogen bonds with the hydroxyl group and the pyridine nitrogen. rsc.orgnih.gov These specific, strong interactions would significantly stabilize certain conformations.

In aprotic polar solvents (e.g., acetone, DMF): These solvents can act as hydrogen bond acceptors but not donors. Simulations would likely show these solvent molecules clustering around the hydroxyl hydrogen, influencing the rotational barrier of the C-O bond. mdpi.com

In nonpolar solvents (e.g., octane, chloroform): The polar groups of the solute would tend to interact with each other via intramolecular hydrogen bonds (e.g., O-H···N), as there is no competition from the solvent. researchgate.net MD simulations of pyridine derivatives in mixed solvent systems like octane/water have shown that the molecules preferentially orient themselves at the interface, a behavior that would be expected for this compound. researchgate.netresearchgate.net

Conformational Dynamics: The key flexible bond in this compound is the C-C single bond connecting the ethanol moiety to the pyridine ring. Rotation around this bond gives rise to different conformers (rotamers). The relative stability of these conformers is determined by a balance of steric hindrance and electronic interactions, which is heavily modulated by the solvent.

MD simulations can be used to explore the potential energy surface related to the rotation of this dihedral angle. By simulating the molecule in different solvents, one can observe how the conformational landscape changes. For instance, in the gas phase or a nonpolar solvent, a conformation stabilized by an intramolecular O-H···N hydrogen bond might be preferred. ntnu.no Conversely, in a polar protic solvent, this intramolecular bond would be disrupted in favor of stronger intermolecular hydrogen bonds with the solvent, leading to a more extended conformation. rsc.orgntnu.no The simulations can quantify the population of different conformational states and the rate of transition between them, providing a detailed picture of the molecule's flexibility in a given environment.

| Computational Method | Studied Property | Expected Insights for this compound |

| Molecular Dynamics (MD) | Radial Distribution Functions | Structure of the solvent shell around the pyridine ring and ethanol group. |

| Molecular Dynamics (MD) | Conformational Analysis | Population and stability of different rotamers around the C-C bond. |

| Molecular Dynamics (MD) | Hydrogen Bond Analysis | Lifetime and geometry of solute-solvent vs. intramolecular hydrogen bonds. |

| Potential of Mean Force (PMF) | Free Energy Profile | Energy barriers for rotation around the key dihedral angle, revealing conformational preferences. |

Applications of 2 6 Chloropyridin 2 Yl Ethanol in Advanced Organic Synthesis and Materials Science

As a Versatile Building Block for Complex Molecules

Building blocks are fundamental starting materials used in the synthesis of complex molecules. cymitquimica.com The structural features of 2-(6-Chloropyridin-2-yl)ethanol—specifically the nucleophilic hydroxyl group and the pyridine (B92270) ring susceptible to substitution at the chlorine position—render it a highly versatile precursor in multi-step synthetic pathways. This versatility allows for its incorporation into a wide array of larger, more intricate molecular architectures with applications in pharmaceuticals, catalysis, and materials science. cymitquimica.combldpharm.com

Precursor in Heterocyclic Synthesis (e.g., for novel pyridyl-containing scaffolds)

The 6-chloropyridin-2-yl moiety is a cornerstone for constructing novel heterocyclic scaffolds. The pyridine nucleus itself is a pivotal structural element in the development of medicinal agents and agrochemicals. researchgate.net The presence of the chlorine atom provides a reactive site for nucleophilic substitution reactions, enabling the elaboration of the pyridine core into more complex fused heterocyclic systems.

For instance, derivatives of 2-aminopyridine (B139424), which can be accessed from chloropyridines, are used to synthesize imidazo[1,2-a]pyridines. royalsocietypublishing.org The reaction of a substituted 2-aminopyridine with a phenacyl bromide derivative leads to the formation of a fused bicyclic system, a scaffold of interest in medicinal chemistry. royalsocietypublishing.org A key example is the synthesis of 6-Chloro-2-phenylimidazo[1,2-a]pyridine, demonstrating the direct incorporation of the chloropyridine framework into a more complex heterocycle. royalsocietypublishing.org

Furthermore, the 2-chloropyridine (B119429) unit is a crucial intermediate in the synthesis of various pharmaceutical compounds containing six-membered heterocyclic rings. beilstein-journals.org Synthetic strategies often involve an SNAr (nucleophilic aromatic substitution) reaction where the chlorine atom is displaced by a suitable nucleophile, a common method for building complex drug molecules. beilstein-journals.org The ethanol (B145695) side chain on this compound can be further modified or used to attach the pyridyl scaffold to other molecular fragments, expanding its utility in creating diverse heterocyclic structures like terpyridines. researchgate.net

Intermediate in the Synthesis of Ligands for Catalysis

The pyridine nitrogen atom in this compound makes it an excellent candidate for use as a ligand in coordination chemistry. Bipyridine and terpyridine derivatives, often synthesized from chloropyridine precursors, are extensively used as ligands in transition-metal catalysis. researchgate.netmdpi.com These ligands can coordinate with metal ions to form stable complexes that act as catalysts for a wide range of organic transformations.

The synthesis of these ligands often leverages the reactivity of the chloro-substituent. For example, palladium-catalyzed cross-coupling reactions are employed to link chloropyridine units, forming bipyridines. mdpi.com The resulting bipyridine can then chelate to a metal center, influencing its catalytic activity and selectivity. mdpi.com The ethanol group of this compound offers a convenient handle for further functionalization, allowing for the tuning of the ligand's electronic and steric properties to optimize catalyst performance. uni-bayreuth.de

Research has demonstrated the synthesis of metal-organic frameworks (MOFs) and coordination polymers where a chloropyridine derivative, such as 6-chloropyridine-2-carboxylate, acts as a ligand, bridging metal centers to form extended structures with potential applications in catalysis and materials science. researchgate.net Similarly, copper(II) complexes with multidentate ligands derived from pyridine units have been synthesized and structurally characterized, highlighting the fundamental role of the pyridine motif in designing new catalytic systems. researchgate.net

Building Block for Polymer and Supramolecular Chemistry

The applications of this compound extend into the realm of materials science, where it is categorized as a building block for polymers. bldpharm.combldpharm.com The bifunctional nature of the molecule—the reactive chlorine atom and the hydroxyl group—allows it to be incorporated into polymer chains through various polymerization techniques.

In supramolecular chemistry, which involves the study of non-covalent interactions between molecules, pyridine-containing molecules are of significant interest. amu.edu.pl They can participate in hydrogen bonding and π-π stacking interactions, which are crucial for the self-assembly of molecules into larger, well-defined structures. researchgate.net Bipyridine units, accessible from this compound, are fundamental components in the construction of supramolecular assemblies, including metallosupramolecular polygons and cages. mdpi.com These structures have potential uses in molecular recognition, encapsulation, and the development of "smart" materials. The formation of high-dimensional supramolecular structures from MOFs containing chloropyridine ligands further underscores the importance of this chemical moiety in advanced materials design. researchgate.net

Development of Novel Synthetic Reagents and Catalysts

Beyond being a passive building block, the 2-(6-chloropyridin-2-yl) framework is integral to the active components of synthetic reagents and catalysts. The unique electronic properties conferred by the nitrogen atom and the chlorine substituent can be harnessed to create new catalytic systems. For example, pyridine-based structures are used to form ligands that, when complexed with transition metals like copper or palladium, catalyze a variety of chemical reactions, including C-N bond formation and oxidative cyclization. ontosight.aibeilstein-journals.org

The development of catalysts for the synthesis of imidazo[1,2-a]pyridines often involves copper or palladium complexes where the pyridine-containing substrate itself may play a role in the catalytic cycle. beilstein-journals.org The ability of the pyridine nitrogen to coordinate to the metal center can influence the reaction pathway and efficiency. Therefore, molecules like this compound serve not just as precursors to ligands, but as foundational elements in the rational design of new, more effective catalysts for synthesizing complex organic molecules. smolecule.com

Role in the Synthesis of Specialty Chemicals and Agrochemical Intermediates

The chloropyridine core is a well-established and vital component in the agrochemical industry. researchgate.net Many modern pesticides and herbicides contain a pyridine ring, and their synthesis often relies on chloropyridine intermediates. evitachem.comcphi-online.com For instance, 2-Chloro-5-chloromethylpyridine (CCMP) is a key intermediate for the synthesis of the widely used insecticide Imidacloprid. raysbiotech.com

The compound this compound serves as a valuable intermediate for this sector. The ethanol side chain can be chemically transformed into other functional groups required for the final active agrochemical ingredient. The reactivity of the chlorine atom allows for the introduction of other substituents necessary for biological activity. evitachem.com The versatility of the chloropyridine scaffold makes it a key intermediate for a range of specialty chemicals beyond agrochemicals, contributing to the synthesis of various targeted molecules. nih.gov

Interactive Table: Applications of Chloropyridine Derivatives in Synthesis

This table summarizes the role of various chloropyridine compounds as intermediates and building blocks in different applications based on the research findings.

| Compound Name | Application Area | Specific Use |

| This compound | Polymer Science, Organic Synthesis | Material Building Block, Intermediate bldpharm.combldpharm.com |

| 2-Chloro-1-(6-chloropyridin-3-yl)ethanone | Organic Synthesis | Building block for complex molecules |

| 2-amino-6-chloropyridine | Heterocyclic Synthesis, Agrochemicals | Precursor for amine derivatives, agrochemical development researchgate.net |

| 2-Chloropyridine | Pharmaceutical Synthesis | Intermediate for drugs with 6-membered heterocycles beilstein-journals.org |

| (6-Chloropyridin-2-yl)methanamine | Organic Synthesis, Catalysis, Agrochemicals | Building block, ligand synthesis, industrial chemical production smolecule.com |

| 2-Chloro-5-chloromethylpyridine (CCMP) | Agrochemical Synthesis | Intermediate for the insecticide Imidacloprid raysbiotech.com |

| 6-chloropyridine-2-carboxylate | Supramolecular Chemistry | Ligand for Metal-Organic Frameworks (MOFs) researchgate.net |

Synthesis and Exploration of Derivatives and Analogues of 2 6 Chloropyridin 2 Yl Ethanol

Structural Modifications of the Pyridine (B92270) Ring

Diversification at the Chloro-Position

The chlorine atom at the 6-position of the pyridine ring is a key handle for synthetic diversification, primarily through nucleophilic substitution and cross-coupling reactions.

Nucleophilic substitution reactions allow for the replacement of the chlorine atom with various nucleophiles, such as amines and thiols. smolecule.com For instance, the reaction with primary and secondary amines can yield a range of 6-amino-substituted pyridine derivatives. smolecule.com The reactivity in these substitutions can be influenced by the nature of the nucleophile, with electron-rich amines generally providing better yields. smolecule.com

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, have been employed to introduce aryl and heteroaryl groups at the chloro-position. mdpi.com This is typically achieved by reacting the chlorinated pyridine with a suitable boronic acid in the presence of a palladium catalyst and a base. mdpi.com This method allows for the synthesis of biaryl structures, significantly expanding the structural diversity of the derivatives.

| Reactant | Reagent(s) | Product | Reaction Type |

| 2-(6-Chloropyridin-2-yl)ethanol | Arylboronic acid, Pd catalyst, Base | 2-(6-Arylpyridin-2-yl)ethanol | Suzuki-Miyaura Coupling |

| This compound | R-NH2 (Amine) | 2-(6-(Alkyl/Aryl)aminopyridin-2-yl)ethanol | Nucleophilic Aromatic Substitution |

| This compound | R-SH (Thiol) | 2-(6-(Alkyl/Aryl)thiopyridin-2-yl)ethanol | Nucleophilic Aromatic Substitution |

Alkylation or Arylation of the Pyridine Nitrogen

Modification of the pyridine nitrogen atom can lead to the formation of pyridinium (B92312) salts or N-oxides, which alters the electronic properties of the pyridine ring.

Alkylation of the pyridine nitrogen can be achieved using alkyl halides. The resulting N-alkylpyridinium salts introduce a positive charge to the heterocyclic ring system. The formation of N-amidopyridinium salts has also been reported as a strategy in pyridine functionalization. organic-chemistry.org

Oxidation of the pyridine nitrogen leads to the formation of pyridine N-oxides. smolecule.com This transformation can be accomplished using oxidizing agents such as hydrogen peroxide or peracids. smolecule.com The N-oxide functionality can then facilitate further reactions, such as regioselective C-H alkylation at the C2 position. organic-chemistry.org

| Reactant | Reagent(s) | Product Type |

| This compound | Alkyl Halide | N-Alkylpyridinium Salt |

| This compound | Hydrogen Peroxide / Peracid | Pyridine N-oxide |

Introduction of Additional Functionalities

Beyond modification at the chloro-position and the nitrogen atom, other positions on the pyridine ring can also be functionalized. The introduction of additional substituents can be used to fine-tune the steric and electronic properties of the molecule.

For example, the introduction of a methyl group at the 5-position of the pyridine ring has been documented. More complex functional groups can be introduced using advanced organic synthesis techniques. The use of sterically hindered metal amide bases can facilitate the deprotonation and subsequent functionalization of the pyridine ring at various positions. uni-muenchen.de

| Parent Compound | Modification | Resulting Derivative |

| This compound | Methylation at 5-position | 2-(6-Chloro-5-methylpyridin-2-yl)ethanol |

| This compound | General Functionalization | Functionalized this compound Derivatives |

Modifications of the Ethanol (B145695) Side Chain

The ethanol side chain provides another avenue for structural diversification through homologation, chain extension, and modification of the alcohol functionality.

Homologation and Chain Extension

Homologation involves the extension of the ethanol side chain by one or more carbon atoms. For example, the synthesis of 2-(6-chloropyridin-2-yl)propan-2-ol (B2827335) represents a chain extension where a methyl group is added to the carbon bearing the hydroxyl group. evitachem.com This can be achieved through the reaction of 6-chloropyridine with a suitable ketone or aldehyde. evitachem.com The introduction of longer alkyl chains, such as in the synthesis of benzyl (B1604629) and phenethyl homologues, has also been explored. mdpi.com

| Starting Material | Reaction | Product |

| 6-Chloropyridine | Reaction with suitable aldehyde/alcohol | 2-(6-Chloropyridin-2-yl)propan-2-ol |

| 2-Amino-6-bromopyridine | Sonogashira reaction followed by hydrogenation | 6-Phenethyl-2-aminopyridine derivatives |

Oxidation/Reduction Products of the Alcohol Functionality

The alcohol group of the ethanol side chain can be readily oxidized or formed through the reduction of a corresponding carbonyl group.

Oxidation of the primary alcohol in this compound would yield the corresponding aldehyde, (6-chloropyridin-2-yl)acetaldehyde. Further oxidation could lead to the carboxylic acid, (6-chloropyridin-2-yl)acetic acid. Common oxidizing agents for such transformations include potassium permanganate (B83412) and chromium trioxide. evitachem.com The oxidation of a secondary alcohol derivative, such as 1-(6-chloropyridin-2-yl)ethanol, would produce the corresponding ketone, 1-(6-chloropyridin-2-yl)ethanone (B175567). evitachem.com

Conversely, the reduction of the carbonyl group in 1-(6-chloropyridin-2-yl)ethanone using a reducing agent like sodium borohydride (B1222165) (NaBH4) would yield the secondary alcohol 1-(6-chloropyridin-2-yl)ethanol. evitachem.com Similarly, reduction of (6-chloropyridin-2-yl)acetaldehyde would regenerate the primary alcohol, this compound.

| Starting Compound | Reaction Type | Reagent(s) | Product |

| This compound | Oxidation | KMnO4, CrO3 | (6-Chloropyridin-2-yl)acetaldehyde |

| 1-(6-Chloropyridin-2-yl)ethanol | Oxidation | KMnO4, CrO3 | 1-(6-Chloropyridin-2-yl)ethanone |

| 1-(6-Chloropyridin-2-yl)ethanone | Reduction | NaBH4 | 1-(6-Chloropyridin-2-yl)ethanol |

| (6-Chloropyridin-2-yl)acetaldehyde | Reduction | NaBH4 | This compound |

Replacement of the Hydroxyl Group (e.g., Amines, Thiols)

The hydroxyl group of this compound is a prime site for chemical modification, enabling its conversion into other important functional groups such as amines and thiols. These transformations significantly broaden the synthetic utility of the parent compound, providing access to a wider array of derivatives with potentially novel biological activities and chemical properties.

One of the most effective methods for the conversion of primary and secondary alcohols to amines, azides, esters, and thioethers is the Mitsunobu reaction. organic-chemistry.orgnih.gov This reaction proceeds with a clean inversion of stereochemistry at the alcohol carbon, which is a significant advantage in the synthesis of chiral molecules. organic-chemistry.org The reaction involves the activation of the alcohol with a combination of a phosphine, typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). nih.gov The activated alcohol can then undergo nucleophilic substitution by a suitable pronucleophile. For the synthesis of amines, nitrogen nucleophiles like phthalimide (B116566) or hydrazoic acid (HN₃) can be employed. organic-chemistry.orgnih.gov The resulting phthalimide derivative can be subsequently hydrolyzed, for instance via the Gabriel synthesis, to yield the primary amine. organic-chemistry.org Alternatively, the azide (B81097) intermediate can be reduced to the primary amine using methods like the Staudinger reaction. organic-chemistry.org

For the synthesis of thiol derivatives, the Mitsunobu reaction can also be utilized with a thiol-based pronucleophile. A common approach involves the use of thioacetic acid to form a thioacetate (B1230152) intermediate, which can then be hydrolyzed to yield the corresponding thiol.

An alternative pathway to amine derivatives involves a two-step process. First, the hydroxyl group is converted into a good leaving group, such as a tosylate or a halide. Subsequently, this intermediate can be reacted with an azide source, like sodium azide, to form an alkyl azide. orgsyn.org The final step is the reduction of the azide to the primary amine.

The following table summarizes the potential amine and thiol derivatives of this compound and the plausible synthetic methods for their preparation.

Chiral Derivatives and Enantioselective Synthesis

The synthesis of enantiomerically pure derivatives of this compound is of significant interest, as the stereochemistry of a molecule often plays a crucial role in its biological activity. Several strategies can be employed to obtain chiral derivatives, including enzymatic resolution, asymmetric synthesis, and chiral chromatography.

Enzymatic methods offer a powerful tool for the synthesis of optically active compounds under mild reaction conditions. thieme-connect.de Lipases are commonly used for the kinetic resolution of racemic alcohols through enantioselective acylation or hydrolysis. nih.govthieme-connect.de Similarly, carbonyl reductases can be employed for the enantioselective reduction of a prochiral ketone precursor to a single enantiomer of the alcohol. researchgate.net

Asymmetric synthesis provides a direct route to enantiomerically enriched products. For instance, the Sharpless asymmetric epoxidation can be used to introduce chirality into molecules with an allylic alcohol moiety. A study on the synthesis of optically active herbicidal compounds utilized a Sharpless asymmetric chlorohydroxylation of a vinylpyridine precursor to generate chiral epoxides derived from the 2-(6-chloropyridin-2-yl) scaffold.

Chiral chromatography is another effective method for the separation of enantiomers. This technique utilizes a chiral stationary phase to differentially interact with the enantiomers of a racemic mixture, allowing for their separation. This method has been successfully applied in the separation of enantiomers of zopiclone, a drug containing a 6-(5-chloropyridin-2-yl) moiety, using a Chiralpak® AS-V column. organic-chemistry.org

The following table presents some examples of chiral derivatives related to this compound and the methods used for their synthesis or resolution.

Comparative Studies on Structure-Reactivity Relationships within Analogues

The chemical reactivity and biological activity of this compound analogues are highly dependent on their structural features. Comparative studies of these analogues, where systematic modifications are made to the parent structure, provide valuable insights into structure-reactivity relationships. These studies often focus on the influence of substituents on the pyridine ring and modifications of the ethanol side chain.

The position of the chlorine atom on the pyridine ring significantly affects the reactivity of the molecule. Nucleophilic substitution reactions on the pyridine ring are generally more facile at the 2- and 4-positions due to the ability of the nitrogen atom to stabilize the anionic intermediate through resonance. abertay.ac.uk Therefore, an analogue with the chlorine atom at the 4-position would be expected to exhibit different reactivity in nucleophilic substitution reactions compared to the 6-chloro isomer. The presence of additional electron-withdrawing groups on the pyridine ring can further enhance the rate of nucleophilic substitution. abertay.ac.uk

A review on the structure-activity relationships of pyridine derivatives highlighted that the presence and position of various functional groups, such as methoxy (B1213986) (-OCH₃), hydroxyl (-OH), and halogens, have a significant impact on their antiproliferative activity. tudublin.ie For instance, the introduction of hydroxyl groups was found to enhance activity in some cases, while the effect of halogens can be more complex and dependent on their specific nature and position. tudublin.ie

In a study of halo-functionalized hydrazone derivatives of a related 2-((6-chloropyridin-2-yl)oxy)acetohydrazide scaffold, computational analysis revealed that the nature of the halogen substituent (fluoro, chloro, or bromo) on a connected phenyl ring influenced the electronic properties, such as the energy gap between the frontier molecular orbitals. orgsyn.org This, in turn, affected the global reactivity descriptors, with the fluoro-substituted analogue being the most stable and least reactive. orgsyn.org

The following table provides a comparative overview of different analogues of this compound and the expected impact of their structural modifications on reactivity.

Analytical Methodologies for 2 6 Chloropyridin 2 Yl Ethanol in Research Contexts

Chromatographic Techniques for Purity and Quantitative Analysisbenchchem.com

Chromatography is a cornerstone for separating 2-(6-Chloropyridin-2-yl)ethanol from starting materials, by-products, and impurities. The choice between liquid and gas chromatography typically depends on the compound's volatility and thermal stability, as well as the nature of the sample matrix.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the purity assessment and quantification of non-volatile and thermally sensitive compounds like this compound. Method development involves optimizing several parameters to achieve a good separation of the target analyte from any potential impurities. Monitoring with HPLC is a robust approach to ensure reaction completion.

Key aspects of HPLC method development include:

Column Selection: Reversed-phase columns, such as C8 or C18, are commonly used for separating polar organic compounds. For instance, a method developed for Eszopiclone, a complex molecule containing a chloropyridinyl group, utilized a C8 column. ajrconline.org

Mobile Phase Composition: A mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typical for reversed-phase HPLC. ajrconline.org The gradient or isocratic elution profile is adjusted to achieve the desired resolution. For related compounds, a mobile phase consisting of a pH 4.5 buffer, acetonitrile, and tetrahydrofuran (B95107) has proven effective. ajrconline.org

Detector: A UV detector is commonly employed, as the pyridine (B92270) ring in the molecule exhibits strong ultraviolet absorbance. ajrconline.org The detection wavelength is selected at the absorbance maximum (λmax) of the compound to ensure high sensitivity. ijrpb.com For the related N'-(5-chloropyridin-2-yl) group, a λmax of 291.2 nm has been reported in methanol (B129727). ijrpb.com

Flow Rate: The flow rate is optimized to ensure sharp peaks and a reasonable analysis time, with 1.0 mL/min being a common starting point. ajrconline.org

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Stationary Phase (Column) | Reversed-Phase C8 or C18 | Separation based on hydrophobicity. |

| Mobile Phase | Buffered Acetonitrile/Water or Methanol/Water | Elution of the analyte from the column. |

| Detection | UV Absorbance (e.g., ~291 nm) | Quantification and detection of the analyte. ijrpb.com |

| Flow Rate | 0.8 - 1.5 mL/min | Controls retention time and separation efficiency. |

| Purity Standard | >95% - 99% | To assess the purity threshold of the compound. cookechem.com |

Gas Chromatography (GC) for Volatile Product Analysis

Gas Chromatography (GC) is an ideal method for the analysis of volatile and thermally stable compounds. Given its ethanol (B145695) moiety, this compound is amenable to GC analysis, particularly for monitoring its presence in reaction mixtures or as a volatile product.

Method development for GC analysis considers:

Column Selection: Capillary columns with a mid-polarity stationary phase, such as those containing phenyl and methyl polysiloxane (e.g., OPTIMA 5 or DB-624), are suitable. rsc.orgeuropa.eu These columns provide good resolution for a wide range of organic molecules.

Carrier Gas: Inert gases like helium or nitrogen are used as the carrier gas. rsc.org Hydrogen can also be used and provides high efficiency. nih.gov

Injector Temperature: The injector temperature must be high enough to ensure rapid volatilization of the sample without causing thermal degradation. A typical temperature is 250 °C. nih.gov

Detector: A Flame Ionization Detector (FID) offers excellent sensitivity for organic compounds. europa.eu For structural confirmation and higher selectivity, a Mass Spectrometer (MS) is coupled with the GC system (GC-MS), providing both retention time and mass spectral data. rsc.org

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Stationary Phase (Column) | OPTIMA 5 cross-linked Methyl Silicone or DB-624 | Separation of volatile compounds. rsc.orgeuropa.eu |

| Carrier Gas | Helium, Nitrogen, or Hydrogen | Transports the analyte through the column. rsc.orgnih.gov |

| Injector Temperature | 250 °C | Ensures sample volatilization. nih.gov |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometry (MS) | Provides sensitive detection and/or structural information. rsc.orgeuropa.eu |

Spectrophotometric Methods for Concentration Determinationresearchgate.net

UV-Visible spectrophotometry is a simple, cost-effective, and rapid method for determining the concentration of this compound in solution, provided no other components in the sample absorb at the same wavelength. ijrpb.com The method is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species.

For quantitative analysis, a calibration curve is first established by measuring the absorbance of several standard solutions of known concentrations. ijrpb.com The absorbance of the unknown sample is then measured, and its concentration is determined by interpolation from the calibration curve. The chromophore responsible for UV absorption is the 6-chloropyridine ring. A study on a compound containing the N'-(5-chloropyridin-2-yl) moiety determined the maximum absorbance (λmax) to be at 291.2 nm in methanol, which serves as a good estimate for this compound. ijrpb.com The use of molecules containing the 6-chloropyridin-2-yl group as colorimetric sensors for metal ions further demonstrates the utility of its spectroscopic properties. acs.orgresearchgate.net

| Parameter | Typical Value/Condition | Purpose |

|---|---|---|

| Technique | UV-Visible Spectrophotometry | Quantitative analysis in solution. ijrpb.com |

| Solvent | Methanol or Ethanol | To dissolve the sample for analysis. ijrpb.com |

| Detection Wavelength (λmax) | ~291 nm (estimated) | Wavelength of maximum absorbance for highest sensitivity. ijrpb.com |

| Quantification Range | Typically in the µg/mL range | Concentration range where Beer's Law is linear. ijrpb.com |

Derivatization Strategies for Enhanced Analytical Detection

Derivatization is a chemical modification process used to convert an analyte into a product with improved analytical properties. For this compound, derivatization can enhance detectability, improve chromatographic behavior, and increase volatility for GC analysis.

The primary site for derivatization on this molecule is the hydroxyl (-OH) group of the ethanol side chain.

Silylation for GC Analysis: The hydroxyl group can be converted into a trimethylsilyl (B98337) (TMS) ether by reacting it with a silylating agent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). This process replaces the active hydrogen of the hydroxyl group, which reduces polar interactions, prevents the compound from adsorbing onto the GC column, and increases its volatility, resulting in sharper and more symmetrical peaks.

Esterification for LC-MS Analysis: The hydroxyl group can be esterified to enhance detection by LC-Mass Spectrometry, particularly with electrospray ionization (ESI). Derivatizing agents containing a readily ionizable group, such as pyridine-carboxylate reagents (e.g., picolinic acid), can be used. researchgate.net This introduces a permanently charged or easily protonated site into the molecule, significantly increasing the ionization efficiency and thus the sensitivity of the MS detection. researchgate.net For example, the derivatization of hydroxysteroids with picolinoyl esters has been shown to be a versatile method for sensitive determination by LC-ESI-MS. researchgate.net

These strategies are particularly useful when analyzing trace amounts of the compound or when the sample matrix interferes with direct analysis.

Conclusions and Future Research Directions

Summary of Current Research Status